molecular formula C29H25ClN4S B11986131 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B11986131
M. Wt: 497.1 g/mol
InChI Key: JEZMVVTUNKSVLD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance, particularly in oncology and neurology. The core structure consists of a fused thiophene-pyrimidine ring system substituted at the 4-position with a piperazine moiety bearing a diphenylmethyl group and at the 5-position with a 4-chlorophenyl group.

Properties

Molecular Formula

C29H25ClN4S

Molecular Weight

497.1 g/mol

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C29H25ClN4S/c30-24-13-11-21(12-14-24)25-19-35-29-26(25)28(31-20-32-29)34-17-15-33(16-18-34)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2

InChI Key

JEZMVVTUNKSVLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thieno[2,3-d]pyrimidine core.

    Attachment of the Diphenylmethylpiperazine Moiety: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thieno[2,3-d]pyrimidine core.

    Reduction: Reduction reactions might be less common but could occur under specific conditions.

    Substitution: The chlorophenyl group makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Structural Modifications in Piperazine Substituents

The piperazine ring at the 4-position is a critical site for structural diversification. Key analogs include:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Diphenylmethyl Likely ~C₂₉H₂₄ClN₄S ~490–500 High lipophilicity; balanced steric bulk for receptor interaction
5-(4-Chlorophenyl)-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine () (E)-3-Phenylallyl C₂₅H₂₃ClN₄S 446.997 Flexible allyl chain; reduced steric hindrance
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine () (2-Chlorophenyl)(phenyl)methyl C₂₆H₂₁Cl₂N₄S 495.44 Chlorine addition increases electron-withdrawing effects and binding affinity
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine () 3-Methylphenyl C₂₃H₂₁ClN₄S 421.0 Lower steric bulk; improved solubility but weaker target engagement
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide () Piperidine-4-carboxamide C₁₈H₁₇ClN₄OS 392.87 Carboxamide enhances hydrogen bonding; altered pharmacokinetics

Pharmacological and Physicochemical Properties

  • Analogs with smaller substituents (e.g., 3-methylphenyl in ) exhibit lower logP (~5–6) .
  • Receptor Binding : Bulky diphenylmethyl and (2-chlorophenyl)(phenyl)methyl groups () enhance affinity for G-protein-coupled receptors (e.g., GPR55) due to hydrophobic interactions . Allyl chains () may reduce binding stability .
  • Synthetic Accessibility : Piperazine substitution is typically achieved via nucleophilic aromatic displacement (e.g., uses K₂CO₃/THF for piperazine coupling) . The diphenylmethyl group requires multi-step synthesis compared to simpler substituents.

Biological Activity

5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C27H25ClN4
  • Molecular Weight : 440.97 g/mol

This structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound primarily involves interactions with various molecular targets. These include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase and urease. These interactions can lead to significant pharmacological outcomes, including potential applications in treating neurodegenerative diseases and infections.
  • Anticancer Activity : Research indicates that this compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. Studies have shown its effectiveness against various cancer cell lines.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in the table below:

Biological Activity Observed Effect Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitory activity against urease
AnticancerSignificant inhibition of cancer cell lines
Neurological EffectsPotential therapeutic effects for neurological disorders

Antibacterial Activity

In a study evaluating the antibacterial properties of synthesized compounds similar to this compound, it was found that the compound demonstrated moderate to strong efficacy against specific bacterial strains. The study utilized standard microbiological methods to assess the minimum inhibitory concentrations (MICs) of the compound against various pathogens.

Enzyme Inhibition Studies

Research has indicated that this compound acts as an effective inhibitor of urease, an enzyme crucial for the survival of certain pathogenic bacteria. The IC50 values reported were significantly lower than those of traditional inhibitors, suggesting a promising avenue for further exploration in drug development aimed at treating infections caused by urease-producing bacteria.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells. Flow cytometry and Western blot analyses revealed that the compound activates apoptotic pathways by modulating protein expressions associated with cell survival and death.

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